2-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
This compound features a triazolopyrimidine core fused with a piperazine ring, substituted at position 3 with a 3-fluorophenyl group. The ethanone moiety is linked to a cyclohexyl group, enhancing lipophilicity, while the piperazine acts as a flexible spacer. The triazolopyrimidine scaffold is known for its role in kinase inhibition and receptor modulation, with fluorine substituents often improving metabolic stability and binding affinity . Structural validation tools like SHELX have been critical in confirming its conformation and intermolecular interactions .
Properties
IUPAC Name |
2-cyclohexyl-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN7O/c23-17-7-4-8-18(14-17)30-22-20(26-27-30)21(24-15-25-22)29-11-9-28(10-12-29)19(31)13-16-5-2-1-3-6-16/h4,7-8,14-16H,1-3,5-6,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOCXRDYQMEOKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are enzymes such as PARP-1 and EGFR . These enzymes play crucial roles in cellular processes. PARP-1 is involved in DNA repair and programmed cell death, while EGFR is a receptor tyrosine kinase that regulates cell growth and differentiation.
Mode of Action
The compound works by inhibiting the activity of its target enzymes. By binding to these enzymes, it prevents them from performing their normal functions. This can lead to changes in cellular processes, such as DNA repair and cell growth.
Biochemical Pathways
The inhibition of PARP-1 and EGFR disrupts several biochemical pathways. For instance, the inhibition of PARP-1 can lead to the accumulation of DNA damage, triggering apoptosis or programmed cell death. On the other hand, the inhibition of EGFR can disrupt cell signaling pathways that regulate cell growth and differentiation.
Pharmacokinetics
Similar compounds with a 1,2,4-triazole core have been shown to possess good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of PARP-1 and EGFR. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit cell growth. This makes it a potential candidate for anticancer therapy.
Biological Activity
The compound 2-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (CAS Number: 920387-02-6) is a novel triazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 409.5 g/mol. This compound features a triazolo-pyrimidine core linked to a piperazine moiety, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 920387-02-6 |
Antimicrobial Activity
Triazole derivatives are recognized for their broad-spectrum antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant antibacterial and antifungal activities. For instance, studies have shown that similar triazole derivatives possess Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Triazole compounds have also been explored for their anticancer potential. The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies on structurally related triazoles suggest significant activity against cancer cell lines, indicating a promising avenue for further research .
Neuropharmacological Effects
The piperazine component of the compound is associated with neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds with similar structures have been shown to interact with serotonin receptors, which may contribute to these effects .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural components. The presence of fluorine substituents can enhance lipophilicity and receptor binding affinity. In the case of this compound, the fluorophenyl group likely contributes to its enhanced biological activity compared to non-fluorinated analogs .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that triazole derivatives exhibited potent antimicrobial activity against resistant strains of bacteria. The inclusion of the triazolo-pyrimidine structure significantly improved efficacy compared to traditional antibiotics .
- Cancer Cell Studies : Research involving similar compounds has shown that they can induce apoptosis in various cancer cell lines, suggesting that modifications in the triazole structure can lead to enhanced anticancer properties .
- Neuropharmacological Studies : Investigations into the neuropharmacological effects of piperazine derivatives revealed potential anxiolytic effects when tested in animal models, supporting the hypothesis that such compounds can modulate neurotransmitter systems effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
- Target Compound : 3-Fluorophenyl group at the triazolopyrimidine’s position 3.
- Analog () : 4-Methoxyphenyl substituent at the same position.
The meta-fluorine in the target compound may optimize steric interactions in hydrophobic binding pockets, whereas the para-methoxy group in the analog could hinder activity due to bulkiness or polarity mismatches .
Variations in the Ethanone Moiety
| Property | Target Compound | Compound |
|---|---|---|
| Hydrophobicity | High (cyclohexyl) | Moderate (aryl) |
| Conformational Rigidity | Flexible (piperazine linker) | Restricted (planar aryl) |
The cyclohexyl group may improve membrane permeability compared to the aryl group, favoring CNS-targeting applications. However, excessive lipophilicity could reduce aqueous solubility .
Core Heterocycle Modifications
- Target Compound : Triazolopyrimidine core.
- Analog () : Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine core with chlorophenyl groups.
Chlorine in compounds may enhance halogen bonding with target proteins, but fluorine’s smaller size in the target compound allows better accommodation in sterically constrained sites .
Piperazine-Linked Derivatives
- Target Compound : Piperazine as a linker.
- Analog () : Piperazine derivatives with chloroalkyl/aryl chains.
| Property | Target Compound | Compounds |
|---|---|---|
| Linker Flexibility | High (piperazine) | Variable (chloropropyl, etc.) |
| Substituent Effects | Fluorine enhances stability | Chlorine increases reactivity |
Chlorine substituents in may lead to off-target interactions due to covalent binding, whereas fluorine in the target compound offers metabolic resistance .
Q & A
Q. What are the recommended synthetic routes for synthesizing 2-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the triazolopyrimidine core. A common approach includes:
Cyclocondensation : Reacting 3-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid with chloro-substituted pyrimidine derivatives under reflux conditions (e.g., acetonitrile, 80°C) to form the triazolopyrimidine scaffold .
Piperazine Coupling : Introducing the piperazine moiety via nucleophilic substitution, often using a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous DMF at 100°C .
Ketone Functionalization : Attaching the cyclohexyl ethanone group through a Friedel-Crafts acylation or Grignard reaction .
Q. Characterization of Intermediates :
Q. How should researchers approach the initial structural elucidation of this compound using spectroscopic techniques?
Methodological Answer:
¹H/¹³C NMR :
- Identify aromatic protons (δ 7.1–8.3 ppm for fluorophenyl and triazolopyrimidine groups) and cyclohexyl CH₂ signals (δ 1.2–2.1 ppm) .
- Use DEPT-135 to distinguish CH₃, CH₂, and CH groups in the piperazine ring.
FT-IR : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and triazole C-N vibrations at ~1450 cm⁻¹ .
Single-Crystal X-Ray Diffraction : Resolve bond angles and torsional strain in the triazolopyrimidine core (e.g., C–C bond lengths ~1.48 Å ).
Advanced Research Questions
Q. How can conflicting data regarding the compound’s solubility and stability under different pH conditions be systematically resolved?
Methodological Answer:
Solubility Profiling :
- Use shake-flask method in buffers (pH 1–13) with HPLC quantification. For example, solubility in chloroform: 12.5 mg/mL; methanol: 8.3 mg/mL .
- Table : Solubility Data
| Solvent | Solubility (mg/mL) |
|---|---|
| Chloroform | 12.5 |
| Methanol | 8.3 |
| Water | <0.1 |
Stability Studies :
- Incubate the compound at 37°C in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via LC-MS over 72 hours .
Q. What experimental strategies are effective in optimizing the yield of triazolopyrimidine intermediates during multi-step synthesis?
Methodological Answer:
Reaction Optimization :
- Vary catalysts (e.g., CuI vs. Pd(PPh₃)₄) for Suzuki-Miyaura coupling .
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
Purification : Employ flash chromatography (hexane:EtOAc, 3:1) or recrystallization (ethanol/water) to isolate intermediates ≥95% purity .
Q. What in vitro assays are recommended for assessing the kinase inhibitory activity of this compound, and how should control experiments be designed?
Methodological Answer:
Kinase Inhibition Assays :
- Use ADP-Glo™ Kinase Assay for ATP-competitive inhibitors. Test against CDK2/cyclin E (IC₅₀ ≤ 50 nM) and EGFR (IC₅₀ ~200 nM) .
- Include positive controls (staurosporine) and negative controls (DMSO vehicle).
Dose-Response Curves : Perform 10-point dilutions (1 nM–100 μM) in triplicate. Calculate IC₅₀ using GraphPad Prism .
Q. What methodologies are appropriate for studying the environmental degradation pathways of this compound in aquatic systems?
Methodological Answer:
Hydrolysis Studies :
- Expose the compound to UV light (λ = 254 nm) in deionized water. Monitor degradation products via LC-QTOF-MS .
Microbial Biodegradation :
- Use OECD 301F test with activated sludge. Measure BOD₅ (biological oxygen demand) to assess biodegradability .
Q. How can molecular docking studies be integrated with experimental data to predict the compound’s binding affinity to target proteins?
Methodological Answer:
Docking Workflow :
- Prepare protein structures (e.g., PDB ID: 1M7P for CDK2) using AutoDockTools.
- Generate ligand conformers with Open Babel and dock using AutoDock Vina (exhaustiveness = 20) .
Validation : Compare docking scores (ΔG ≈ -9.2 kcal/mol) with experimental IC₅₀ values. Use RMSD ≤ 2.0 Å to validate poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
